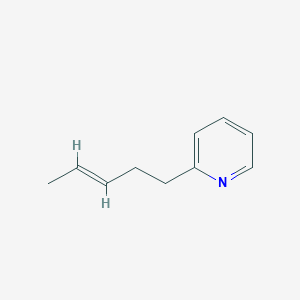
2-(3-Pentenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Pentenyl)pyridine is an organic compound with the molecular formula C10H11N. It is a pyridine derivative that is commonly used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of 2-(3-Pentenyl)pyridine is still under investigation. However, it is known to interact with various biological targets, including enzymes and receptors. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 2-(3-Pentenyl)pyridine may have potential as a treatment for Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
生化学的および生理学的効果
2-(3-Pentenyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative stress and inflammation. Additionally, it has been shown to have antimicrobial activity against various bacteria and fungi. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as an insecticide due to its ability to disrupt the nervous system of insects.
実験室実験の利点と制限
One advantage of using 2-(3-Pentenyl)pyridine in lab experiments is its versatility. It can be used as a ligand in the synthesis of metal complexes, as a building block in the synthesis of natural products and pharmaceuticals, and as a flavor and fragrance compound. Additionally, it has various biochemical and physiological effects that make it useful in studying different biological systems. However, one limitation of using 2-(3-Pentenyl)pyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(3-Pentenyl)pyridine. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as an insecticide. Additionally, further research is needed to fully understand its mechanism of action and its various biochemical and physiological effects. Furthermore, 2-(3-Pentenyl)pyridine can be modified to create new compounds with different properties, which may have potential applications in various fields.
合成法
There are several methods for synthesizing 2-(3-Pentenyl)pyridine. One common method involves the reaction of pyridine with 3-buten-1-ol in the presence of a catalyst, such as palladium on carbon. Another method involves the reaction of pyridine with 3-chloropropene in the presence of a base, such as potassium carbonate. Both methods yield high purity products, and the choice of method depends on the availability of reagents and the desired yield.
科学的研究の応用
2-(3-Pentenyl)pyridine has been extensively studied for its various applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, materials science, and drug discovery. This compound has also been used as a building block in the synthesis of natural products and pharmaceuticals. Furthermore, 2-(3-Pentenyl)pyridine has been investigated for its potential as a flavor and fragrance compound.
特性
CAS番号 |
167322-17-0 |
|---|---|
製品名 |
2-(3-Pentenyl)pyridine |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
2-[(E)-pent-3-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h2-3,5-6,8-9H,4,7H2,1H3/b3-2+ |
InChIキー |
SKHYVKHUYKQNJE-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/CCC1=CC=CC=N1 |
SMILES |
CC=CCCC1=CC=CC=N1 |
正規SMILES |
CC=CCCC1=CC=CC=N1 |
その他のCAS番号 |
2057-43-4 |
同義語 |
Pyridine, 2-(3E)-3-pentenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



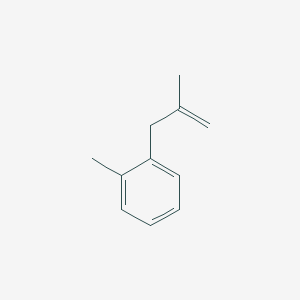
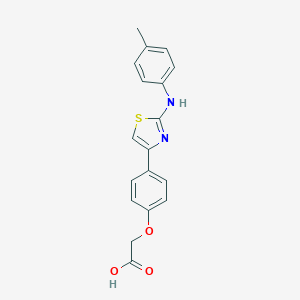
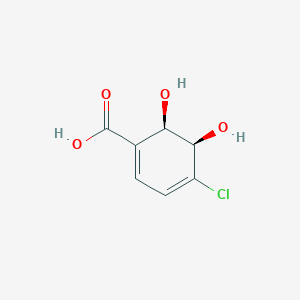
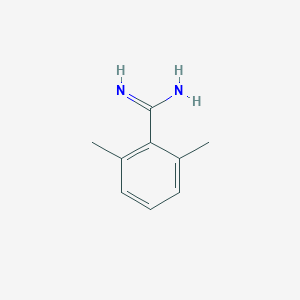
![N-ethyl-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63127.png)
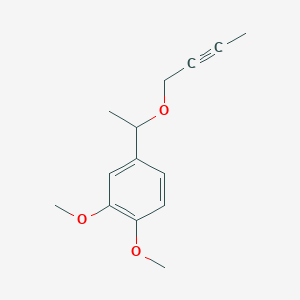
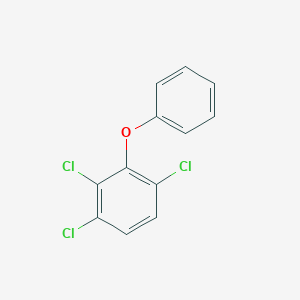
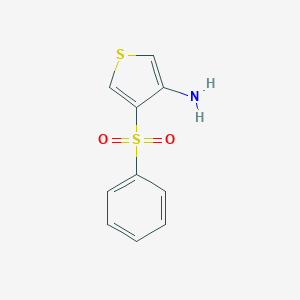
![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
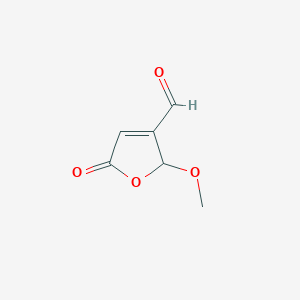
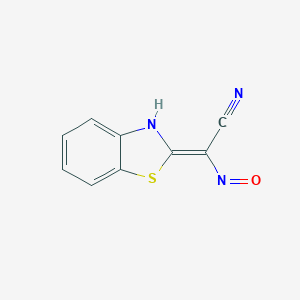
![Spiro[1-azabicyclo[2.2.1]heptane-3,5'-oxazolidin]-2'-one](/img/structure/B63148.png)
![Methyl 4-[(2S)-3-hydroxy-2-methylpropyl]benzoate](/img/structure/B63150.png)
![6-Oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B63151.png)